molecular formula C17H8N2O3S2 B6462976 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 2549021-54-5

3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B6462976
CAS No.: 2549021-54-5
M. Wt: 352.4 g/mol
InChI Key: GMLZFTJSOGQPQW-UHFFFAOYSA-N
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Description

3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex heterocyclic compound that integrates multiple functional groups, including a thieno[3,2-b]thiophene moiety, an oxadiazole ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of Thieno[3,2-b]thiophene: This step involves the cyclization of appropriate thiophene derivatives under acidic or basic conditions.

    Synthesis of 1,3,4-Oxadiazole: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Chromenone: The final step involves the coupling of the thieno[3,2-b]thiophene-1,3,4-oxadiazole intermediate with a chromenone derivative, typically under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and chromenone moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno[3,2-b]thiophene and chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic cells. Its ability to participate in various chemical reactions also makes it a valuable intermediate in the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its diverse functional groups allow it to interact with multiple biological targets, making it a versatile compound for drug development.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]thiophene Derivatives: These compounds share the thieno[3,2-b]thiophene core but differ in their additional functional groups.

    1,3,4-Oxadiazole Derivatives: Compounds with the 1,3,4-oxadiazole ring but different substituents.

    Chromenone Derivatives: These include various coumarins and their derivatives.

Uniqueness

What sets 3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts a combination of electronic, photophysical, and biological properties that are not typically found in simpler compounds.

Properties

IUPAC Name

3-(5-thieno[3,2-b]thiophen-5-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8N2O3S2/c20-17-10(7-9-3-1-2-4-11(9)21-17)15-18-19-16(22-15)14-8-13-12(24-14)5-6-23-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLZFTJSOGQPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(S4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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